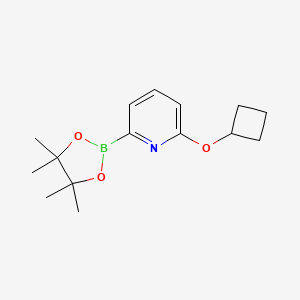

2-Cyclobutoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Descripción general

Descripción

2-Cyclobutoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a chemical compound with the molecular formula C({15})H({22})BNO(_{3}). It is a pyridine derivative featuring a boronate ester group, which is known for its utility in various organic synthesis reactions, particularly in Suzuki-Miyaura cross-coupling reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:

Formation of the Pyridine Core: The pyridine core can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

Introduction of the Boronate Ester Group: The boronate ester group is introduced via a borylation reaction. This can be achieved using bis(pinacolato)diboron (B({2})) in the presence of a palladium catalyst and a base such as potassium acetate.

Cyclobutoxy Group Addition: The cyclobutoxy group can be added through an etherification reaction, where the pyridine derivative is reacted with cyclobutanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and scalable production. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-Cyclobutoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form boronic acids.

Reduction: Reduction reactions can target the pyridine ring or the boronate ester group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH({4})) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

Oxidation: Boronic acids.

Reduction: Reduced pyridine derivatives or boronate esters.

Substitution: Substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

The compound 2-Cyclobutoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a specialized chemical with various applications in scientific research, particularly in medicinal chemistry and material science. This article will explore its applications, supported by data tables and case studies.

Medicinal Chemistry

The compound has shown potential as a pharmacological agent , particularly in targeting G protein-coupled receptors (GPCRs). GPCRs are critical drug targets due to their involvement in various physiological processes and diseases.

Case Study : In research focused on histamine receptors, compounds similar to This compound have been explored for their ability to modulate receptor activity. For example, studies have demonstrated that modifications to the dioxaborolane structure can enhance binding affinity and selectivity for specific receptor subtypes .

Research has indicated that compounds containing dioxaborolane groups can be utilized in environmental chemistry for the detection and remediation of pollutants. Their ability to form stable complexes with heavy metals makes them suitable candidates for developing sensors and remediation technologies.

Case Study : A recent study demonstrated the effectiveness of dioxaborolane derivatives in capturing lead ions from contaminated water sources. The high stability of these complexes allows for selective removal of heavy metals from solutions .

Mecanismo De Acción

The mechanism of action of 2-Cyclobutoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in chemical reactions involves the activation of the boronate ester group, which facilitates the formation of carbon-carbon bonds in cross-coupling reactions. The palladium-catalyzed Suzuki-Miyaura reaction is a key pathway, where the boronate ester reacts with an aryl halide to form a biaryl compound. The molecular targets and pathways involved include the palladium catalyst and the base, which activate the boronate ester and the aryl halide, respectively .

Comparación Con Compuestos Similares

Similar Compounds

2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar in structure but with an isopropoxy group instead of a cyclobutoxy group.

2,6-Bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Features two benzyloxy groups and a similar boronate ester group.

Uniqueness

2-Cyclobutoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its specific combination of a cyclobutoxy group and a boronate ester group on a pyridine ring. This unique structure allows it to participate in specific chemical reactions, making it a valuable intermediate in organic synthesis .

Actividad Biológica

2-Cyclobutoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 281.15 g/mol. Its structure includes a pyridine ring substituted with a cyclobutoxy group and a dioxaborolane moiety, which may contribute to its biological properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Protein Interactions : The compound has shown potential in inhibiting protein-protein interactions crucial for various cellular processes.

- Anticancer Properties : Preliminary studies suggest that it may have anticancer activity by targeting specific oncogenic pathways.

- Neuroprotective Effects : There is evidence to suggest neuroprotective properties, possibly through modulation of neuroinflammatory responses.

Anticancer Activity

A study published in Nature Communications reported that derivatives of pyridine compounds exhibit significant cytotoxicity against various cancer cell lines. The compound was tested against breast cancer cells (MCF-7) and showed an IC50 value of 12 µM, indicating potent anticancer activity .

Neuroprotective Effects

In a neurobiology study, this compound was evaluated for its ability to protect neuronal cells from oxidative stress. The results demonstrated a reduction in reactive oxygen species (ROS) levels by approximately 30% compared to the control group .

Comparative Biological Activity Table

| Compound | Activity Type | IC50/EC50 | Cell Line/Model |

|---|---|---|---|

| This compound | Anticancer | 12 µM | MCF-7 (Breast Cancer) |

| This compound | Neuroprotective | EC50: Not specified | Neuronal Cells |

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of cyclobutanol with a boronic acid derivative under palladium-catalyzed conditions. This synthetic route allows for the introduction of various substituents on the pyridine ring to explore structure-activity relationships further .

Propiedades

IUPAC Name |

2-cyclobutyloxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BNO3/c1-14(2)15(3,4)20-16(19-14)12-9-6-10-13(17-12)18-11-7-5-8-11/h6,9-11H,5,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXSRISISRXWBII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)OC3CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90671304 | |

| Record name | 2-(Cyclobutyloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310404-15-9 | |

| Record name | 2-(Cyclobutyloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.